molecular formula C11H16N4O B1423006 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide CAS No. 1311314-09-6

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide

Cat. No.: B1423006
CAS No.: 1311314-09-6
M. Wt: 220.27 g/mol
InChI Key: IBEOPPSHIJDGJS-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide, also known as DMPPF, is a chemical compound that belongs to the pyridazine family. It is a derivative of pyridazine which contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .


Synthesis Analysis

The synthesis of similar compounds often involves the use of a pyridazine derivative as a core scaffold . For example, the synthetic route of some related compounds was to use a chloro or nitro substituted pyrazolo-pyrimidine as a starting material, through substitution reaction with pyrrolidine or morpholine to obtain an intermediate, and then through reduction reaction to obtain another intermediate, which was acylated with phenyl chloroformate to obtain intermediates, and finally reacted with heterocyclic compounds to obtain the final products .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C11H16N4O/c1-7-8(2)14-15-11(9(7)10(12)17)16-5-3-4-6-16/h3-6H2,1-2H3,(H2,12,17) . The molecular weight of this compound is 220.27 g/mol.


Physical and Chemical Properties Analysis

The physical form of this compound is a powder . It has a molecular weight of 202.26 . The storage temperature is room temperature .

Scientific Research Applications

1. Synthesis and Biological Activity

The compound is utilized in the synthesis of novel heterocyclic organic compounds, which have shown significant effectiveness in various biological activities. For instance, its derivatives have been applied in dyeing polyester fabrics, demonstrating strong antioxidant, antitumor, and antimicrobial activities against various pathogenic bacteria and fungi. These attributes make it useful in the creation of sterile and biologically active fabrics for diverse life applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

2. Utility in Heterocyclic Synthesis

The compound plays a crucial role in the synthesis of various heterocyclic compounds. This includes the preparation of mononuclear ReI complexes and other related compounds, which are significant in the study of intramolecular hydrogen bonding and molecular interactions (Saldías et al., 2020).

3. Antioxidant Activity

Derivatives of 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide have been synthesized and evaluated for their antioxidant properties. Some of these compounds have exhibited remarkable antioxidant activities, indicating their potential for use in medical and health-related research (Zaki et al., 2017).

4. Application in Organic Chemistry

This compound is used in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, showcasing its utility in organic chemistry. These synthesized compounds have potential applications in various chemical reactions and the development of new materials and drugs (Fadda, Etman, El-Seidy, & Elattar, 2012).

5. Chemiluminescent Properties

Some derivatives of this compound have been synthesized and investigated for their chemiluminescent properties. This makes them potentially valuable for applications in analytical chemistry, particularly in the development of novel chemiluminescent compounds for various scientific purposes (Tominaga, Sasaki, & Castle, 1998).

Future Directions

Pyridazinone derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programs utilize a pyridazine as a core scaffold . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals . Therefore, the study and development of 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide and its derivatives can be a promising direction for future research.

Properties

IUPAC Name

5,6-dimethyl-3-pyrrolidin-1-ylpyridazine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-7-8(2)13-14-11(9(7)10(12)16)15-5-3-4-6-15/h3-6H2,1-2H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEOPPSHIJDGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C(=O)N)N2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101196851
Record name 4-Pyridazinecarboxamide, 5,6-dimethyl-3-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311314-09-6
Record name 4-Pyridazinecarboxamide, 5,6-dimethyl-3-(1-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311314-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridazinecarboxamide, 5,6-dimethyl-3-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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